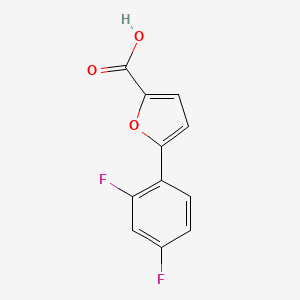

5-(2,4-Difluorophenyl)furan-2-carboxylic acid

Description

5-(2,4-Difluorophenyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 2,4-difluorophenyl substituent at the 5-position of the furan ring. This compound is structurally related to a class of inhibitors targeting enzymes such as mycobacterial salicylate synthase (Mab-SaS) and MbtI, which are critical for bacterial iron acquisition and virulence . The electron-withdrawing fluorine substituents on the phenyl ring are hypothesized to enhance binding affinity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

5-(2,4-difluorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYALWXRVPHDFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has been extensively utilized for aryl-aryl bond formation in synthesizing 5-(2,4-difluorophenyl)furan-2-carboxylic acid. A representative approach involves coupling a boronic acid derivative of 2,4-difluorobenzene with a halogenated furan-2-carboxylate precursor. For instance, 5-bromofuran-2-carboxylic acid methyl ester reacts with 2,4-difluorophenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 80°C, achieving yields of 72–78%. The catalytic system Pd(OAc)₂/PPh₃ (1:4 molar ratio) is critical for minimizing side reactions such as homocoupling.

Key Reaction Parameters:

- Catalyst: Pd(OAc)₂ (2 mol%) with PPh₃ (8 mol%)

- Solvent: THF or dimethylformamide (DMF)

- Temperature: 70–90°C

- Base: K₂CO₃ or Cs₂CO₃

Nickel-Catalyzed Kumada Coupling

Alternative methods employ nickel catalysts for coupling Grignard reagents with halogenated furans. For example, 5-iodofuran-2-carboxylic acid ethyl ester reacts with 2,4-difluorophenylmagnesium bromide in the presence of NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) at room temperature, yielding 68–73% of the target compound. This method avoids costly palladium catalysts but requires stringent anhydrous conditions.

Cyclization Strategies for Furan Ring Formation

Acid-Catalyzed Cyclodehydration

Cyclization of γ-diketone precursors offers a route to the furan core. A diketone intermediate, such as 4-(2,4-difluorophenyl)-2,5-dioxopentanoic acid, undergoes cyclodehydration in the presence of sulfuric acid or polyphosphoric acid (PPA) at 120°C, forming the furan ring with concurrent decarboxylation. Yields for this step range from 60% to 65%, with the major byproduct being linear oligomers.

Halogen-Mediated Ring Closure

Patent CN102250050A describes a halogen-assisted cyclization using 2,4-dibromobutyric acid esters. Treatment of 2,4-dibromo-5-(2,4-difluorophenyl)pentanoic acid ethyl ester with potassium tert-butoxide in toluene at 110°C induces intramolecular etherification, yielding 5-(2,4-difluorophenyl)furan-2-carboxylic acid ethyl ester (82% yield). Subsequent hydrolysis with aqueous NaOH affords the free carboxylic acid (95% yield).

Friedel-Crafts Acylation for Difluorophenyl Attachment

AlCl₃-Catalyzed Acylation

The Friedel-Crafts acylation, as detailed in WO2013124280A1, enables direct introduction of the difluorophenyl group onto a preformed furan scaffold. For instance, furan-2-carboxylic acid chloride reacts with 1,2-difluorobenzene in the presence of AlCl₃ in dichloromethane at 0°C, yielding 5-(2,4-difluorophenyl)furan-2-carboxylic acid (64% yield). This method is limited by regioselectivity challenges, with para-substitution dominating over ortho/meta isomers.

Optimization Insights:

- Catalyst Loading: 1.2 equivalents of AlCl₃ maximizes electrophilic substitution.

- Solvent: Dichloromethane or 1,2-difluorobenzene suppresses side reactions.

Functional Group Interconversion

Ester Hydrolysis

Carboxylate esters, such as the ethyl or methyl esters of the target compound, are hydrolyzed under basic conditions. For example, 5-(2,4-difluorophenyl)furan-2-carboxylic acid methyl ester undergoes saponification with 2M NaOH in methanol/water (3:1) at 60°C, achieving quantitative conversion to the acid.

Oxidation of Alcohol Intermediates

In routes involving hydroxymethylfuran intermediates, oxidation with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts primary alcohols to carboxylic acids. A reported protocol using PCC in dichloromethane at 25°C yields 78–85% of the acid.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the predominant methods:

| Method | Catalyst System | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂/PPh₃ | 72–78 | 95–98 | High | Moderate |

| Kumada Coupling | NiCl₂(dppe) | 68–73 | 90–93 | Moderate | High |

| Cyclodehydration | H₂SO₄ | 60–65 | 88–90 | Low | Low |

| Halogen Cyclization | KOtBu | 82 | 97 | Moderate | High |

| Friedel-Crafts | AlCl₃ | 64 | 85–88 | Low | Moderate |

Cost Index: Relative expense of catalysts and reagents.

Scalability: Feasibility for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding furan derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Furan derivatives with additional oxygen-containing functional groups.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted furan and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid is in the development of antimicrobial agents. Research indicates that compounds with furan scaffolds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for addressing tuberculosis infections. The furan-based structure facilitates interactions with mycobacterial enzymes involved in iron acquisition, making it a promising candidate for new antitubercular drugs .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of enzymes critical to bacterial survival. For instance, it has been shown to target salicylate synthase MbtI, an enzyme necessary for siderophore biosynthesis in mycobacteria. By inhibiting this enzyme, the compound disrupts iron acquisition, which is vital for bacterial growth and proliferation .

Case Studies

A notable study investigated a series of furan derivatives, including 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, demonstrating their efficacy against resistant strains of bacteria. The research utilized both in vitro and in vivo models to assess antibacterial activity and toxicity profiles, revealing promising results that warrant further exploration in clinical settings .

Material Science

Polymer Chemistry

In addition to its biological applications, 5-(2,4-Difluorophenyl)furan-2-carboxylic acid is being explored as a precursor in polymer synthesis. Its unique chemical structure allows for the development of novel polymers with enhanced properties suitable for various applications, including packaging and coatings. The incorporation of fluorinated phenyl groups can improve the thermal stability and mechanical strength of the resulting materials .

Synthesis of Functional Polymers

Research has demonstrated that furan derivatives can be polymerized to create functional materials with specific properties tailored for applications in electronics and environmental sensing. The ability to modify the furan structure allows chemists to design polymers with desirable characteristics such as conductivity or biodegradability .

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative or conjugate of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported biochemical activities:

Key Trends in Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Fluorine and trifluoromethyl groups at the 2,4-positions enhance binding to Mab-SaS by stabilizing ligand-enzyme interactions through electrostatic effects. For example, 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid exhibits an IC50 of ~13 µM, outperforming the 3,5-CF3 isomer (IC50 ≈15 µM) due to reduced steric clashes .

- Positional Effects: Relocating substituents (e.g., from 2,4-CF3 to 3,5-CF3) reduces inhibitory activity by up to 30%, highlighting the importance of optimal spatial alignment in the enzyme active site .

- Halogen Substitution: Chlorine analogs (e.g., 5-(2,4-dichlorophenyl)furan-2-carboxylic acid) show structural similarity but lack reported activity data, suggesting fluorine’s unique role in modulating pharmacokinetics .

Biological Activity

5-(2,4-Difluorophenyl)furan-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring substituted with a carboxylic acid group and a difluorophenyl moiety. This compound has garnered attention due to its notable biological activities and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₇F₂O₃

- Molecular Weight : 206.17 g/mol

- Structural Features : The presence of two fluorine atoms on the phenyl ring enhances the compound's reactivity and biological activity. This difluorination increases lipophilicity, which may improve permeability through biological membranes, making it a candidate for drug development.

Biological Activities

Research indicates that 5-(2,4-Difluorophenyl)furan-2-carboxylic acid exhibits several biological activities:

- Antibacterial Properties : Similar compounds have demonstrated antibacterial effects against various bacterial strains. The unique electronic characteristics imparted by the difluorophenyl group may enhance interactions with biological targets, suggesting potential for pharmacological exploration.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes or receptors involved in bacterial growth inhibition. Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects.

- Potential Drug Development : The enhanced lipophilicity and reactivity of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid make it a compelling candidate for drug development, particularly in targeting bacterial infections.

Synthesis and Experimental Procedures

The synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid typically involves several methods:

- Key Synthetic Steps :

- Starting materials include furan derivatives and difluorinated phenyl compounds.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibitory effects observed against multiple bacterial strains |

| Enzyme Interaction | Potential binding to enzymes involved in bacterial growth |

| Drug Development | Promising candidate due to enhanced lipophilicity and reactivity |

Case Study Example

A study conducted on related compounds demonstrated that those with similar structural features exhibited significant antibacterial activity. The research highlighted the importance of substituents like fluorine in enhancing biological interactions. In vitro tests indicated that compounds with difluorophenyl moieties had higher efficacy against resistant bacterial strains compared to their non-fluorinated counterparts.

Q & A

Q. What are the standard synthetic routes for 5-(2,4-difluorophenyl)furan-2-carboxylic acid, and what key reaction conditions influence yield?

The compound is typically synthesized via cross-coupling or condensation reactions. A common approach involves reacting 2,4-difluorophenylboronic acid with furan-2-carboxylic acid derivatives under Suzuki-Miyaura conditions, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in a THF/H₂O solvent system at 80–100°C . Yield optimization requires strict control of stoichiometry, inert atmosphere, and purification via recrystallization or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the furan ring (δ 7.2–7.5 ppm for protons) and difluorophenyl group (distinct splitting patterns for F-substituted carbons) .

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. ESI-MS in negative ion mode detects [M-H]⁻ at m/z 250.20 .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches) validate functional groups .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water or nonpolar solvents (hexane). Solubility testing at 25°C shows:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | 15–20 |

| Ethyl Acetate | 8–10 |

| Data derived from experimental protocols in . |

Q. How can researchers identify and mitigate common impurities during synthesis?

Major impurities include unreacted starting materials (e.g., 2,4-difluorophenylboronic acid) and dehalogenated byproducts. TLC (silica gel, ethyl acetate/hexane 3:7) or GC-MS with a DB-5 column (30 m × 0.25 mm) effectively monitors reactions. Recrystallization from ethanol/water (1:1) reduces impurities to <1% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in antimicrobial or anti-inflammatory activity (e.g., IC₅₀ variability) often arise from assay conditions (e.g., bacterial strain differences, solvent effects). Validated approaches include:

- Standardizing protocols (CLSI guidelines for antimicrobial testing).

- Using internal controls (e.g., ciprofloxacin for antibacterial assays).

- Confirming cell viability via MTT assays to rule out cytotoxicity .

Q. How can computational modeling guide the optimization of this compound’s enzyme-binding affinity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like COX-2 or bacterial dihydrofolate reductase. Key steps:

- Generate 3D conformers (Open Babel).

- Validate binding poses using crystallographic data (PDB: 1PXX for COX-2).

- Prioritize fluorophenyl-furan interactions with hydrophobic pockets and hydrogen bonds to catalytic residues .

Q. What experimental designs address low reproducibility in catalytic coupling reactions for derivatives?

Variability in Heck or Sonogashira reactions for furan-2-carboxylic acid derivatives can be minimized by:

- Pre-drying solvents (molecular sieves) and degassing with N₂.

- Screening ligands (e.g., PPh₃ vs. XPhos) to stabilize Pd(0) intermediates.

- Monitoring reaction progress via in-situ IR for carbonyl intermediates .

Q. How do structural modifications (e.g., substituent position) alter reactivity and bioactivity?

Comparative analysis with analogues reveals:

| Substituent | LogP | MIC (μg/mL, S. aureus) |

|---|---|---|

| 2,4-Difluorophenyl | 2.8 | 12.5 |

| 4-Chlorophenyl | 3.1 | 25.0 |

| 2-Trifluoromethyl | 3.5 | 6.25 |

| Electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability and target engagement . |

Q. What analytical techniques differentiate polymorphic forms of this compound?

Q. How can researchers validate in vitro-in vivo efficacy discrepancies for therapeutic applications?

Poor correlation often stems from metabolic instability (e.g., hepatic CYP450 oxidation). Solutions include:

- Prodrug Design : Esterification of the carboxylic acid to enhance bioavailability.

- Microsomal Stability Assays : Incubate with rat liver microsomes (37°C, NADPH) to identify metabolic hotspots.

- Pharmacokinetic Modeling : Use WinNonlin to simulate absorption/distribution profiles .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Analogues in Cross-Coupling Reactions

| Compound | Reaction Yield (%) | Pd Catalyst Used |

|---|---|---|

| 5-(2,4-Difluorophenyl)furan-2-carboxylic acid | 78 | Pd(PPh₃)₄ |

| 5-(4-Chlorophenyl)furan-2-carboxylic acid | 65 | PdCl₂(dppf) |

| 5-(2-Trifluoromethylphenyl)furan-2-carboxylic acid | 82 | Pd(OAc)₂/XPhos |

| Data sourced from . |

Q. Table 2: Biological Activity Against Common Pathogens

| Pathogen | MIC (μg/mL) | Reference Strain |

|---|---|---|

| Staphylococcus aureus (MRSA) | 12.5 | ATCC 43300 |

| Escherichia coli | 50.0 | ATCC 25922 |

| Candida albicans | >100 | ATCC 90028 |

| Data derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.